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Compound of Interest

Compound Name: 5-Hydroxymethyl-2-furoic acid

Cat. No.: B016225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-
Hydroxymethyl-2-furoic acid, a key organic compound with applications in various fields,

including as a metabolite and a building block in chemical synthesis. This document details the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this

molecule, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5-Hydroxymethyl-2-furoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b016225?utm_src=pdf-interest
https://www.benchchem.com/product/b016225?utm_src=pdf-body
https://www.benchchem.com/product/b016225?utm_src=pdf-body
https://www.benchchem.com/product/b016225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Assignment

~13.0 (broad s) Singlet -COOH

7.25 Doublet H-3

6.50 Doublet H-4

~5.5 (broad s) Singlet -OH

4.59 Singlet -CH₂-

Note: Data is compiled from typical values for similar structures and publicly available spectra.

The chemical shifts of exchangeable protons (-COOH, -OH) can vary significantly with solvent

and concentration.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

161.0 C-6 (-COOH)

158.0 C-5

148.0 C-2

120.0 C-3

110.0 C-4

57.0 C-7 (-CH₂)

Note: This data is based on spectral prediction and publicly available information.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 (broad) Strong O-H stretch (carboxylic acid)

~3300 (broad) Medium O-H stretch (alcohol)

~3100 Weak C-H stretch (aromatic)

~1680 Strong C=O stretch (carboxylic acid)

~1580, ~1470 Medium C=C stretch (furan ring)

~1200 Strong C-O stretch (carboxylic acid)

~1020 Strong C-O stretch (alcohol)

Note: IR data is based on typical absorption frequencies for the functional groups present in the

molecule.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

142 ~40 [M]⁺ (Molecular Ion)

125 ~100 [M-OH]⁺

97 ~85 [M-COOH]⁺

69 ~30 Furan ring fragment

Note: This fragmentation pattern is predicted based on the structure of the molecule under

electron ionization (EI).

Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-Hydroxymethyl-2-furoic acid is prepared by dissolving approximately 10-20

mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b016225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The use of DMSO-d₆ is recommended

to observe the exchangeable protons of the carboxylic acid and alcohol functional groups. A

small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically

operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard acquisition

parameters are used, including a sufficient number of scans to achieve a good signal-to-noise

ratio and a relaxation delay of at least 5 seconds to ensure accurate integration. For ¹³C NMR,

a proton-decoupled sequence is employed to simplify the spectrum and enhance the signal of

carbon atoms.

Infrared (IR) Spectroscopy
The IR spectrum of solid 5-Hydroxymethyl-2-furoic acid is typically obtained using the

potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (1-2 mg)

is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and

pestle. The mixture is then compressed under high pressure in a die to form a transparent or

translucent pellet.

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically

subtracted from the sample spectrum to eliminate interference from atmospheric water and

carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded in the

mid-infrared range, from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the solid sample is introduced into the ion source,

typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-

phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This

causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and

the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
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Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 5-Hydroxymethyl-2-furoic acid.
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Caption: General workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Hydroxymethyl-2-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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